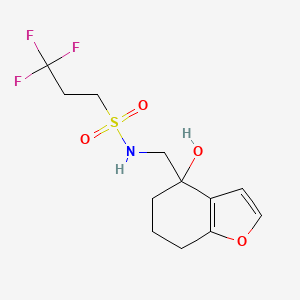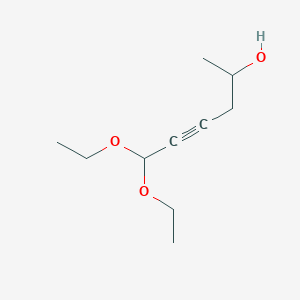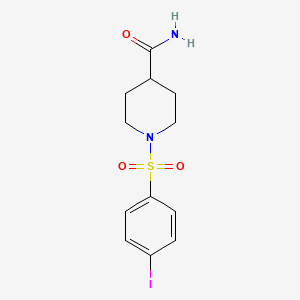
(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide, also known as CPIC, is a small molecule compound that has shown promising results in scientific research. CPIC belongs to the class of isoquinoline carboxamides and has been studied for its potential use in various medical applications.
作用机制
The exact mechanism of action of (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer growth. (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has also been shown to inhibit the activation of the protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to have various biochemical and physiological effects in the body. In addition to its anti-inflammatory and anti-cancer properties, (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been shown to have antioxidant and neuroprotective effects. (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide for lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer research. (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types and in different disease models.
未来方向
There are several future directions for research on (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide. One area of interest is its potential use as a cancer treatment, particularly in combination with other anti-cancer drugs. Another area of interest is its potential use as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide and its effects on different cell types and in different disease models.
合成方法
(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. One of the most common methods for synthesizing (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide is through the reaction of cyclopropylamine, acryloyl chloride, and isoquinoline-3-carboxylic acid. The resulting product is then purified through various methods, including column chromatography and recrystallization.
科学研究应用
(3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide has been studied for its potential use in various medical applications, including as an anti-inflammatory agent and as a potential treatment for cancer. In a recent study, (3R)-N-Cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as a cancer treatment.
属性
IUPAC Name |
(3R)-N-cyclopropyl-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-15(19)18-10-12-6-4-3-5-11(12)9-14(18)16(20)17-13-7-8-13/h2-6,13-14H,1,7-10H2,(H,17,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKGBMZYBOAYPX-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2=CC=CC=C2CC1C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acryloyl-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine](/img/structure/B2616908.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2616909.png)
![2-(3,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616912.png)


amino}acetamide](/img/structure/B2616916.png)


![5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2616923.png)

![Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2616927.png)


![2-[2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide](/img/structure/B2616931.png)